molecular formula C5H9NO2 B8750783 (3R)-3-hydroxy-1-methylpyrrolidin-2-one

(3R)-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No. B8750783
M. Wt: 115.13 g/mol
InChI Key: ZHQJIJUMPYNVAZ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04973708

Procedure details

There is also provided by this invention a method for preparation of 3-hydroxy-N-methylpyrrolidone which comprises conversion of delta-butyrolactone to methyl-2,4-dibromobutyrate, conversion of the methyl-2,4-dibromobutyrate to N-methyl-2,4-dibromobutyramide, ring closure of the N-methyl-2,4-dibromobutyramide to form 3-bromo-N-methyl-2-pyrrolidone, and conversion of the 3-bromo-N-methyl-2-pyrrolidone to 3-hydroxy-N-methyl-2-pyrrolidone by reaction with alkali metal carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
delta-butyrolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH3:7])[C:3]1=[O:8].COC(=O)C(Br)CCBr.[CH3:18][NH:19][C:20](=[O:26])[CH:21]([Br:25])[CH2:22][CH2:23]Br>>[Br:25][CH:21]1[CH2:22][CH2:23][N:19]([CH3:18])[C:20]1=[O:26].[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH3:7])[C:3]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(N(CC1)C)=O
Step Two
Name
delta-butyrolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCBr)Br)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCBr)Br)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C(CCBr)Br)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C(CCBr)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is also provided by this invention a method

Outcomes

Product
Name
Type
product
Smiles
BrC1C(N(CC1)C)=O
Name
Type
product
Smiles
OC1C(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04973708

Procedure details

There is also provided by this invention a method for preparation of 3-hydroxy-N-methylpyrrolidone which comprises conversion of delta-butyrolactone to methyl-2,4-dibromobutyrate, conversion of the methyl-2,4-dibromobutyrate to N-methyl-2,4-dibromobutyramide, ring closure of the N-methyl-2,4-dibromobutyramide to form 3-bromo-N-methyl-2-pyrrolidone, and conversion of the 3-bromo-N-methyl-2-pyrrolidone to 3-hydroxy-N-methyl-2-pyrrolidone by reaction with alkali metal carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
delta-butyrolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH3:7])[C:3]1=[O:8].COC(=O)C(Br)CCBr.[CH3:18][NH:19][C:20](=[O:26])[CH:21]([Br:25])[CH2:22][CH2:23]Br>>[Br:25][CH:21]1[CH2:22][CH2:23][N:19]([CH3:18])[C:20]1=[O:26].[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH3:7])[C:3]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(N(CC1)C)=O
Step Two
Name
delta-butyrolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCBr)Br)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCBr)Br)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C(CCBr)Br)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C(CCBr)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is also provided by this invention a method

Outcomes

Product
Name
Type
product
Smiles
BrC1C(N(CC1)C)=O
Name
Type
product
Smiles
OC1C(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04973708

Procedure details

There is also provided by this invention a method for preparation of 3-hydroxy-N-methylpyrrolidone which comprises conversion of delta-butyrolactone to methyl-2,4-dibromobutyrate, conversion of the methyl-2,4-dibromobutyrate to N-methyl-2,4-dibromobutyramide, ring closure of the N-methyl-2,4-dibromobutyramide to form 3-bromo-N-methyl-2-pyrrolidone, and conversion of the 3-bromo-N-methyl-2-pyrrolidone to 3-hydroxy-N-methyl-2-pyrrolidone by reaction with alkali metal carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
delta-butyrolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH3:7])[C:3]1=[O:8].COC(=O)C(Br)CCBr.[CH3:18][NH:19][C:20](=[O:26])[CH:21]([Br:25])[CH2:22][CH2:23]Br>>[Br:25][CH:21]1[CH2:22][CH2:23][N:19]([CH3:18])[C:20]1=[O:26].[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH3:7])[C:3]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(N(CC1)C)=O
Step Two
Name
delta-butyrolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCBr)Br)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCBr)Br)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C(CCBr)Br)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C(CCBr)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is also provided by this invention a method

Outcomes

Product
Name
Type
product
Smiles
BrC1C(N(CC1)C)=O
Name
Type
product
Smiles
OC1C(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.